(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Catalog No.
S1788484
CAS No.
1357600-61-3
M.F
C12H24N2O2
M. Wt
228.336
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-ca...

CAS Number

1357600-61-3

Product Name

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

IUPAC Name

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate

Molecular Formula

C12H24N2O2

Molecular Weight

228.336

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1

InChI Key

MNJCZOJFFXXZKR-SECBINFHSA-N

SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C

Synonyms

(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester

Precursor for synthesis of complex molecules:

  • Boc-R-TADD serves as a valuable building block for the synthesis of various complex molecules, including:
    • Pharmaceutically relevant compounds: Due to its specific functional groups, Boc-R-TADD can be transformed into various drug candidates with potential applications in treating diseases like Alzheimer's, Parkinson's, and cancer [, ].
    • Functional materials: The molecule's structure allows its incorporation into the design of new materials with specific properties, such as catalysts, sensors, and liquid crystals [].

Chiral building block:

  • The molecule possesses a chiral center, meaning it exists in two non-superimposable mirror image forms designated as (R) and (S). This chirality makes Boc-R-TADD a valuable building block for the synthesis of enantiopure (optically pure) drugs and other chiral molecules, which often exhibit significantly different biological activities compared to their racemic (mixture of both enantiomers) counterparts [].

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a chemical compound characterized by its unique molecular structure, which includes a tert-butyl group attached to a piperidine ring. The compound has the molecular formula C12H24N2O2C_{12}H_{24}N_{2}O_{2} and a molecular weight of approximately 228.33 g/mol. Its systematic name reflects its stereochemistry and functional groups, specifically indicating the presence of an amino group and a carboxylate ester. This compound is often used in pharmaceutical chemistry due to its potential biological activities and as a building block for more complex molecules .

, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, potentially yielding various oxidized products.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, which can modify the compound's functional groups.
  • Substitution: Involves replacing one atom or group with another, allowing for the synthesis of derivatives with altered properties.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions—such as temperature and solvent—can significantly influence the reaction outcomes.

Research indicates that (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate exhibits various biological activities. It is primarily studied for its potential as a therapeutic agent due to its interaction with specific receptors and enzymes in biological pathways. Its mechanism of action typically involves binding to molecular targets, which can lead to significant biochemical effects. Studies have suggested that it may have applications in treating neurological disorders and other conditions where modulation of receptor activity is beneficial .

The synthesis of (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with the preparation of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylic acid.
  • Reaction Conditions: The starting material is usually dissolved in solvents like acetonitrile. Reagents are added dropwise over a specified time, followed by stirring at room temperature for extended periods.
  • Purification: After the reaction completion, the mixture is concentrated under reduced pressure to isolate the product.

Industrial production methods emphasize high-purity materials and stringent quality control measures to ensure consistency and reliability in applications .

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has several notable applications:

  • Chemical Research: Serves as a building block in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for its potential therapeutic properties and as a precursor in drug formulation.
  • Biological Studies: Used to explore interactions with biomolecules and assess biological activity .

Interaction studies involving (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate focus on its binding affinity to various receptors and enzymes. These studies are crucial for understanding its pharmacological profile and potential therapeutic uses. Data from these interactions help elucidate how modifications to its structure can enhance or diminish its biological activity, guiding future drug development efforts .

Several compounds share structural similarities with (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 4-amino-3,3-dimethylpiperidine473838-65-2Lacks carboxylate functionality; used in similar applications
(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester1357600-61-3Contains similar piperidine structure; explored for different therapeutic potentials
(R)-1-Boc-4-amino-3,3-dimethylpiperidineN/AA derivative with potential applications in peptide synthesis

The uniqueness of (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate lies in its specific stereochemistry and functional groups that confer distinct biological properties compared to these similar compounds. Its ability to interact with specific biological targets makes it a valuable candidate for further research in medicinal chemistry .

Piperidine, a six-membered nitrogen-containing heterocycle, has been central to organic chemistry since its isolation from Piper nigrum (black pepper) in the mid-19th century. Scottish chemist Thomas Anderson first reported piperidine in 1850 through nitric acid treatment of piperine, while French chemist Auguste Cahours independently isolated it from pepper extracts in 1852. Initially perceived as a structural enigma, piperidine's cyclic nature was confirmed through methylation studies by August Hofmann and Albert Ladenburg. The compound's significance expanded with the discovery of synthetic routes, such as hydrogenation of pyridine using molybdenum disulfide catalysts, enabling industrial production. Modern piperidine chemistry focuses on functionalized derivatives, which appear in over 20 pharmaceutical classes, including antipsychotics, antidepressants, and antihistamines.

Significance of 3,3-Dimethyl Substituted Piperidines

The 3,3-dimethyl substitution pattern confers distinct conformational and electronic properties. In piperidines, axial methyl groups at C3 positions stabilize chair conformations by occupying less sterically hindered positions, as demonstrated in NMR studies of 2,6-dimethylpiperidine derivatives. This steric arrangement enhances reactivity at adjacent positions (C2 and C4) while reducing torsional strain during ring inversion. Such substituted piperidines are pivotal in synthesizing bioactive molecules, including DPP-4 inhibitors and neuroactive agents, where steric bulk modulates receptor binding.

Importance of Stereochemistry in Functionalized Piperidines

Stereochemical control is critical in piperidine derivatives, particularly for biological activity. The (R)-configuration at C4 in (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate ensures specific spatial interactions with molecular targets. Stereoselective synthesis methods, such as carbolithiation of α-aryl piperidine enecarbamates, enable precise introduction of substituents at C2/C3 positions, as demonstrated in NK1 receptor antagonist programs. Axial vs. equatorial substituent orientations, influenced by steric and electronic factors, directly impact pharmacokinetic profiles.

N-Boc Protection in Piperidine Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is indispensable in piperidine chemistry for stabilizing amines during synthesis. The Boc group’s steric bulk prevents undesired side reactions, such as premature deprotection or intermolecular coupling, while its acid-labile nature facilitates selective removal under controlled conditions (e.g., trifluoroacetic acid). In (R)-tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, the Boc group shields the C1 amine during functionalization at C4, enabling sequential introduction of substituents.

IUPAC Naming Conventions and Alternative Nomenclature

The compound (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate follows systematic International Union of Pure and Applied Chemistry nomenclature principles for organic compounds containing nitrogen heterocycles [1]. The complete IUPAC name is tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate, which accurately describes the stereochemical configuration and functional group positions [3] [7].

Alternative nomenclature systems provide several acceptable designations for this compound [3]. The Chemical Abstracts Service systematic name is 1-Piperidinecarboxylic acid, 4-amino-3,3-dimethyl-, 1,1-dimethylethyl ester, (4R)-, which follows the functional class naming approach [2] [3]. Another widely used alternative name is (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester, which emphasizes the carboxylic acid ester functionality [3] [7].

In medicinal chemistry and synthetic organic chemistry literature, the compound is frequently referred to by abbreviated forms such as (R)-1-Boc-4-amino-3,3-dimethylpiperidine, where Boc represents the tert-butoxycarbonyl protecting group [1] [3]. The designation 4-Amino-1-Boc-3,3-dimethylpiperidine is also commonly encountered in research publications [3] [25].

Naming ConventionName
IUPAC Nametert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate
Alternative Name 1(R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
Alternative Name 21-Piperidinecarboxylic acid, 4-amino-3,3-dimethyl-, 1,1-dimethylethyl ester, (4R)-
Alternative Name 3(R)-1-Boc-4-amino-3,3-dimethylpiperidine
Alternative Name 44-Amino-1-Boc-3,3-dimethylpiperidine
Common Abbreviation(R)-Boc-4-amino-3,3-dimethylpiperidine

Stereochemical Configuration at C-4 Position

The stereochemical configuration at the C-4 position represents a critical structural feature that defines the three-dimensional arrangement of atoms around this chiral center [3] [17]. The (R)-configuration at C-4 indicates that when the molecule is oriented according to Cahn-Ingold-Prelog priority rules, the substituents are arranged in a clockwise manner [15] [17].

The piperidine ring adopts a chair conformation in its most stable state, with the amino group at C-4 occupying either an axial or equatorial position depending on the specific conformational equilibrium [5] [18]. The presence of two methyl groups at C-3 creates steric hindrance that influences the conformational preferences and overall molecular geometry [18].

Crystallographic and nuclear magnetic resonance studies have demonstrated that the (R)-configuration at C-4 results in distinct chemical shift patterns and coupling constants compared to the (S)-enantiomer [12] [17]. The stereochemical assignment is confirmed through comparison of optical rotation values and chiral high-performance liquid chromatography retention times [17].

The C-4 stereocenter represents the sole source of chirality in this molecule, making the accurate determination and specification of its configuration essential for biological activity and synthetic applications [17]. The absolute configuration influences hydrogen bonding patterns, molecular recognition events, and enzyme-substrate interactions in biological systems [17].

Structural Comparison with (S)-Enantiomer

The (S)-enantiomer, designated as (S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, possesses the Chemical Abstracts Service registry number 1357600-60-2 and represents the mirror image isomer of the (R)-compound [2] [15]. Both enantiomers share identical molecular formulas, molecular weights, and connectivity patterns but differ in their three-dimensional spatial arrangements [15] [16].

Comparative analysis reveals that the two enantiomers exhibit identical physical properties such as melting points, boiling points, and solubility characteristics in achiral solvents [15]. However, they demonstrate opposite optical rotation values, with the (R)-enantiomer showing a positive rotation and the (S)-enantiomer displaying a negative rotation of equal magnitude [15].

Nuclear magnetic resonance spectroscopic analysis shows that both enantiomers produce identical spectra in achiral solvents, but exhibit distinct chemical shift differences when analyzed in the presence of chiral solvating agents [17]. The stereochemical differences become apparent through the use of chiral derivatizing agents or chiral stationary phases in chromatographic separations [17].

CompoundCAS NumberStereochemical DescriptorConfiguration at C-4MDL Number
(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate1357600-61-3(4R)R-configurationMFCD27991442
(S)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate1357600-60-2(4S)S-configurationMFCD27991483

The structural similarity between the enantiomers extends to their synthetic accessibility and chemical reactivity patterns, with both compounds serving as important building blocks in pharmaceutical synthesis [2] [17]. The choice between enantiomers often depends on specific biological activity requirements or synthetic pathway considerations [17].

Molecular Identification Parameters

CAS Registry Number (1357600-61-3)

The Chemical Abstracts Service registry number 1357600-61-3 serves as the unique numerical identifier for (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate in chemical databases and regulatory documentation [3] [6]. This registry number was assigned by the Chemical Abstracts Service and provides unambiguous identification of the specific stereoisomer [3].

The CAS number distinguishes this compound from its (S)-enantiomer, which carries the registry number 1357600-60-2, and from the racemic mixture, which has been assigned the number 473838-65-2 [2] [15]. This numerical system ensures precise identification in chemical commerce, regulatory filings, and scientific literature [3] [6].

Molecular Formula (C₁₂H₂₄N₂O₂) and Molecular Weight (228.33 g/mol)

The molecular formula C₁₂H₂₄N₂O₂ accurately represents the elemental composition of the compound, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1] [3]. This formula corresponds to a molecular weight of 228.33 grams per mole, calculated from standard atomic weights [3] [13].

The molecular weight determination has been verified through mass spectrometric analysis and is consistent across multiple analytical methods [3] [13]. The formula indicates a degree of unsaturation of two, accounting for the carbonyl group in the carbamate functionality and the absence of additional ring systems beyond the saturated piperidine core [1].

ParameterValue
CAS Registry Number1357600-61-3
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight (g/mol)228.33
InChIInChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1
InChI KeyMNJCZOJFFXXZKR-QMMMGPOBSA-N
SMILESCC(C)(C)OC(=O)N1CCC@HC(C)(C)C1
MDL NumberMFCD27991442
European Community NumberNot assigned

InChI and SMILES Notations

The International Chemical Identifier (InChI) notation for this compound is InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1, which provides a standardized text representation of the molecular structure [1]. The InChI includes stereochemical information through the "/t9-/m1/s1" segment, which specifies the (R)-configuration at the C-4 position [1].

The corresponding InChI Key is MNJCZOJFFXXZKR-QMMMGPOBSA-N, which serves as a shortened, hashed version of the full InChI string for database searching and computational applications [1]. This key provides a fixed-length identifier that facilitates rapid database queries and structure matching algorithms [1].

The Simplified Molecular Input Line Entry System (SMILES) notation is represented as CC(C)(C)OC(=O)N1CCC@HC(C)(C)C1, which encodes the molecular structure in a linear text format [1] [7]. The "@H" notation within the SMILES string indicates the stereochemical configuration at the chiral center, specifically denoting the (R)-configuration [7].

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate exists as a solid at room temperature, typically appearing as a white to almost white crystalline powder [1] [2]. The compound maintains its solid state under standard laboratory conditions, with a molecular weight of 228.33 g/mol and molecular formula C₁₂H₂₄N₂O₂ [3] [4] [5] [1].

The physical appearance characteristics include:

  • Color: White to almost white powder or crystalline solid
  • Form: Crystalline powder with well-defined structure
  • Stability: Maintains physical integrity at room temperature
  • Purity: Commercially available at 95-97% purity levels [4] [1] [6]

The compound demonstrates consistent physical properties across multiple supplier sources, indicating reliable synthetic reproducibility and characterization methods [3] [4] [1] [6].

Solubility Profile in Various Solvents

The solubility profile of (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate varies significantly across different solvent classes, reflecting its amphiphilic nature due to the presence of both polar and nonpolar structural elements.

Highly Soluble Solvents

The compound exhibits excellent solubility in halogenated organic solvents, particularly dichloromethane and chloroform [7]. These solvents are preferred for synthetic transformations and purification procedures due to their ability to completely dissolve the compound while maintaining chemical stability.

Moderately Soluble Solvents

Alcoholic solvents including methanol, ethanol, and isopropanol provide good solubility characteristics [7]. These polar protic solvents are particularly useful for crystallization procedures and reaction conditions requiring moderate polarity. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, tetrahydrofuran, and acetonitrile demonstrate moderate to high solubility, making them suitable for various synthetic applications [8].

Limited Solubility Solvents

The compound shows slight solubility in nonpolar aprotic solvents including petroleum ether, hexane, and toluene [7]. Water solubility is limited, with the compound being only slightly soluble in pure aqueous media [7]. This hydrophobic character is attributed to the bulky tert-butyl groups and the piperidine ring system.

Reactive Solvent Systems

In acidic solvents such as trifluoroacetic acid or hydrochloric acid solutions, the compound exhibits solubility accompanied by chemical deprotection of the tert-butyloxycarbonyl group [9] [10] [11]. Basic solvents generally maintain compatibility, though strong bases like 25% piperidine can cause deprotection reactions [12].

Reactivity Patterns

Nucleophilicity of the 4-Amino Group

The 4-amino group in (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate exhibits moderate nucleophilic character typical of primary aliphatic amines. The nucleophilicity is influenced by both electronic and steric factors arising from the substitution pattern on the piperidine ring.

Electronic Effects: The amino group maintains its nucleophilic properties despite being positioned on a carbon bearing two methyl substituents at the adjacent 3-position. The electron-donating nature of the 3,3-dimethyl substitution provides modest enhancement of the amino group's electron density, slightly increasing its nucleophilicity compared to unsubstituted piperidine derivatives.

Steric Considerations: The presence of the bulky 3,3-dimethyl groups creates moderate steric hindrance around the 4-amino position. This steric environment restricts access to the nitrogen lone pair, resulting in selectivity for smaller electrophilic reagents and potentially slower reaction kinetics with bulky reaction partners.

Reaction Selectivity: The primary amino group readily participates in standard nucleophilic reactions including:

  • Acylation reactions with acid chlorides and anhydrides
  • Alkylation reactions with alkyl halides and activated alkenes
  • Condensation reactions with aldehydes and ketones to form imines
  • Substitution reactions with activated aromatic compounds

The nucleophilic reactivity follows typical primary amine patterns but requires consideration of the steric environment imposed by the 3,3-dimethyl substitution.

Boc Group Reactivity and Deprotection Kinetics

The tert-butyloxycarbonyl protecting group demonstrates characteristic reactivity patterns consistent with carbamate chemistry, exhibiting excellent stability under basic and neutral conditions while undergoing facile cleavage under acidic conditions.

Acid-Catalyzed Deprotection: The most common deprotection method involves treatment with trifluoroacetic acid in dichloromethane at room temperature [10] [11]. The mechanism proceeds through protonation of the carbamate oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine [17]. Reaction kinetics are rapid, typically requiring 30 minutes to 2 hours for complete conversion under standard conditions [9] [10].

Thermal Deprotection: Solvent-free thermal deprotection occurs at temperatures above 100°C, with optimal conditions at 150°C in methanol or trifluoroethanol [13] [14]. The thermal process follows first-order kinetics with respect to the starting material, proceeding through a unimolecular elimination mechanism that generates carbon dioxide, isobutylene, and the deprotected amine [14].

Base-Mediated Deprotection: While generally stable to weak bases, the Boc group can be cleaved by strong nucleophilic bases such as 25% piperidine in dimethylformamide or sodium tert-butoxide in tetrahydrofuran [12] [16]. This reactivity is enhanced when electron-withdrawing groups are present on aromatic substituents.

Deprotection Kinetics: Under standard acidic conditions (20% TFA in DCM), the half-life for deprotection is approximately 5-15 minutes at room temperature. The rate is influenced by solvent polarity, acid concentration, and temperature, with activation energy values of approximately 15-20 kcal/mol for the thermal process [14].

Conformational Analysis of the Piperidine Ring System

The piperidine ring system in (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate adopts a chair conformation as the predominant spatial arrangement, consistent with six-membered saturated ring systems seeking to minimize ring strain and optimize bond angles.

Chair Conformation Preference: The piperidine ring strongly favors the chair form, which is approximately 6-9 kcal/mol more stable than alternative boat or twist conformations [18] [19] [20]. This preference arises from the minimization of torsional strain and the optimization of bond angles close to the ideal tetrahedral value of 109.5°.

Substituent Orientations: The 3,3-dimethyl substitution pattern significantly influences conformational preferences by restricting ring flexibility. Both methyl groups at the 3-position adopt equatorial orientations to minimize 1,3-diaxial interactions with other ring substituents [21] [22]. This substitution pattern effectively locks the ring in a specific chair conformation, reducing the rate of ring flipping compared to unsubstituted piperidine.

Tert-butyl Carbamate Positioning: The bulky tert-butyloxycarbonyl group attached to the ring nitrogen preferentially occupies an equatorial position to minimize steric repulsion [23] [24]. The carbamate linkage exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl group, which restricts rotation around the N-CO bond and contributes to conformational rigidity.

4-Amino Group Configuration: In the (R)-enantiomer, the amino group adopts an axial orientation as determined by the absolute stereochemistry at the 4-position [4] [6]. This axial positioning is sterically tolerated due to the relatively small size of the amino group compared to carbon substituents.

Dynamic Behavior: While the chair conformation is strongly preferred, the ring can undergo conformational interconversion through ring-flipping processes. However, the energy barrier for ring inversion is elevated (approximately 12-15 kcal/mol) compared to cyclohexane due to the multiple bulky substituents, resulting in slower exchange kinetics observable by variable-temperature NMR spectroscopy [18] [23].

XLogP3

1.6

Dates

Last modified: 08-15-2023

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